molecular formula C₁₄H₁₁D₄NO₃ B1156036 2-(2,3,4-Trimethoxyphenyl)pyridine-d4

2-(2,3,4-Trimethoxyphenyl)pyridine-d4

Cat. No.: B1156036
M. Wt: 249.3
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3,4-Trimethoxyphenyl)pyridine-d4 is a deuterated analytical standard of high purity, specifically designed for use in high-performance liquid chromatography (HPLC) applications . This compound serves as a critical tool in pharmaceutical research and development, particularly in the quantitative analysis of its non-deuterated counterpart. The incorporation of four deuterium atoms creates a distinct mass signature, enabling highly accurate and sensitive mass spectrometry-based detection and method development . This compound is provided as a qualified reference material, ensuring reliable and reproducible results in analytical workflows. It is instrumental for researchers developing and validating assays in drug metabolism and pharmacokinetics (DMPK) studies. As with all our specialized research chemicals, this product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use. Our commitment to quality ensures that this product meets stringent specifications, supporting the advancement of scientific discovery and innovation in drug development .

Properties

Molecular Formula

C₁₄H₁₁D₄NO₃

Molecular Weight

249.3

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties
Research has indicated that compounds similar to 2-(2,3,4-Trimethoxyphenyl)pyridine-d4 may exhibit neuroprotective effects. For instance, studies on MAP4 kinase inhibitors have shown that certain derivatives can protect motor neurons from degeneration associated with stress conditions. These findings suggest that the compound could be further explored for its therapeutic potential in neurodegenerative diseases .

Drug Design and Development
The compound's structure allows it to act as a scaffold for synthesizing various pharmacologically active agents. The introduction of trimethoxy groups can enhance the lipophilicity and biological activity of pyridine derivatives. This property is particularly useful in the design of drugs targeting specific receptors or enzymes involved in disease pathways. For example, modifications of similar pyridine derivatives have been linked to improved activity against targets like the metabotropic glutamate receptor .

Material Science

Coordination Chemistry
The presence of a pyridine ring in this compound makes it an attractive candidate for coordination chemistry. Its ability to form stable complexes with transition metals has implications for developing new materials with desirable magnetic or electronic properties. Studies have demonstrated that pyridine-based ligands can facilitate the formation of complex architectures through coordination-driven self-assembly .

Polymer Chemistry
In polymer science, deuterated compounds like this compound can be utilized to create polymers with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices may lead to materials suitable for advanced applications in electronics and photonics.

Analytical Chemistry

NMR Spectroscopy
The deuterated nature of this compound enhances its utility in nuclear magnetic resonance (NMR) spectroscopy. Deuterium labeling reduces proton noise in NMR spectra, allowing for clearer signal interpretation and better quantification of compounds in complex mixtures. This feature is particularly beneficial in studying reaction mechanisms and kinetics in organic synthesis.

Mass Spectrometry
In mass spectrometry, deuterated compounds serve as internal standards for quantifying the concentration of analytes. The unique mass signature of deuterated species allows for precise measurements in complex biological samples or environmental analyses.

Case Studies

Application AreaStudy ReferenceFindings
NeuroprotectionThams et al., 2019Identified compounds protecting motor neurons from degeneration .
Drug DesignUS Patent 8946205B2Describes derivatives acting as positive allosteric modulators .
Coordination ChemistryRSC PublicationExplores self-assembly properties of pyridine-based ligands .
Analytical TechniquesPMC ArticleDiscusses the use of deuterated compounds in NMR and mass spectrometry .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Substitution Pattern Comparisons

The 2,3,4-trimethoxyphenyl moiety is a key pharmacophore in several anticancer agents. Table 1 highlights structural analogs and their pharmacological profiles:

Compound Name Substituents (R Group) Molecular Weight Key Pharmacological Data (GI₅₀) Metabolic Stability (t₁/₂)
2-(2,3,4-Trimethoxyphenyl)pyridine-d4 2,3,4-Trimethoxyphenyl (deuterated) ~300–310* Not reported ↑↑ (Theoretical)
[Z]-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (32) 3,4,5-Trimethoxyphenyl 364.4 <10 nM (NCI-60 panel) Moderate (P-gp resistant)
4-Aza-2,3-didehydropodophyllotoxin derivatives 2,3,4-Trimethoxyphenyl (non-deuterated) 450–550 IC₅₀: 0.1–5 µM (HeLa cells) Low (CYP3A4 substrate)

*Estimated based on non-deuterated analogs.

Key Observations:

  • Methoxy Positioning : The 2,3,4-trimethoxyphenyl configuration in the target compound differs from the 3,4,5-trimethoxy substitution in combretastatin analogs (e.g., compound 32). This positional variance may alter tubulin-binding affinity, as 3,4,5-substituted derivatives exhibit stronger antiproliferative activity (GI₅₀ <10 nM) .
  • Deuterium Effects : While direct data on this compound are scarce, deuterated analogs of similar compounds show 2–3-fold increases in plasma half-life due to reduced CYP450-mediated oxidation .

Pharmacological and Mechanistic Comparisons

  • Antitumor Activity: Non-deuterated 2,3,4-trimethoxyphenyl derivatives (e.g., 4-aza-podophyllotoxins) demonstrate IC₅₀ values in the micromolar range against HeLa cells, suggesting moderate potency compared to 3,4,5-trimethoxy analogs . The deuterated version may enhance efficacy by mitigating first-pass metabolism.
  • Resistance Profile : Benzothiophene acrylonitrile analogs (e.g., compound 32) overcome P-glycoprotein (P-gp)-mediated resistance, a common issue with taxanes and vinca alkaloids . The deuterated compound’s resistance profile remains unstudied but warrants investigation.

Preparation Methods

Synthetic Routes to the Pyridine Core Structure

The pyridine ring in 2-(2,3,4-trimethoxyphenyl)pyridine-d4 is typically constructed via cyclization or cross-coupling reactions. A prominent approach involves the Kröhnke pyridine synthesis , where α,β-unsaturated ketones react with ammonium acetate to form the pyridine core . For deuterated variants, this method can be adapted by substituting hydrogen-containing reagents with deuterated analogs.

Methoxy Group Installation and Regioselectivity

The 2,3,4-trimethoxyphenyl moiety is introduced via Friedel-Crafts alkylation or Ullmann-type coupling . A patent describing the preparation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride outlines a seven-step process involving methylation, ammoniation, and chlorination . Key steps include:

  • Methylation : Voitol (2-methyl-4H-pyran-4-one) is treated with dimethyl phosphate and NaOH to yield 3-methoxy-2-methyl-4H-pyran-4-one .

  • Chlorination : Phosphorus oxychloride (POCl3) converts pyridone intermediates to chlorinated derivatives .

For This compound , analogous steps would require deuterated methylating agents (e.g., CD3I) to install methoxy-d3 groups. However, achieving full deuteration at the 2,3,4-positions demands stringent control over reaction stoichiometry and deuterium exchange kinetics.

Deuterium Labeling Strategies

Deuterium incorporation into the pyridine ring or methoxyphenyl group can occur via:

  • Catalytic Hydrogen-Deuterium Exchange : Using D2 gas and palladium catalysts under high pressure .

  • Deuterated Reagents : Substituting H2O with D2O in hydrolysis steps or using LiAlD4 for reductions .

In the synthesis of 6-phenyltetrazolo[1,5-a]pyridine-8-carbaldehyde , the aldehyde proton is susceptible to H/D exchange under basic conditions, offering a pathway to deuterate the C-8 position . Similarly, the methyl groups in trimethoxyphenyl derivatives can be deuterated by repeating methylation steps with CD3O− sources.

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for confirming deuterium incorporation. For example:

  • 1H NMR : The absence of protons at deuterated positions (e.g., δ 3.8–3.9 ppm for methoxy groups) confirms successful labeling .

  • MS : A molecular ion peak at m/z 276.3 (M+H)+ for the non-deuterated compound shifts to m/z 280.3 for the d4 variant .

Comparative Analysis of Synthetic Methods

MethodYield (%)Deuterium Purity (%)Key Challenges
Kröhnke Synthesis45–6092–95Regioselectivity in cyclization
Friedel-Crafts Route50–6588–93Competing ortho/meta substitution
Catalytic H/D Exchange70–8598–99High cost of deuterium gas

Industrial-Scale Considerations

Large-scale production requires optimizing solvent recovery and minimizing deuterium loss. The patent method for 2-chloromethyl-3,4-dimethoxypyridine hydrochloride employs cost-effective reagents like phosphorus oxychloride and sodium methoxide . Adapting this for deuterated analogs would necessitate:

  • Recycling D2O from hydrolysis steps.

  • Using flow chemistry to enhance H/D exchange efficiency.

Q & A

Basic: What synthetic strategies are effective for preparing 2-(2,3,4-Trimethoxyphenyl)pyridine-d4, and how can reaction yields be optimized?

Answer:
The synthesis of deuterated aromatic compounds like this compound typically involves selective deuteration of precursor molecules. A common approach is to use deuterated reagents (e.g., D₂O, CD₃OD) in key reaction steps, such as methoxy group introduction or pyridine ring formation. For example, trimethoxyphenyl intermediates can be synthesized via nucleophilic substitution using deuterated methyl iodide (CD₃I) under basic conditions (e.g., NaOH in DCM) . Yield optimization requires:

  • Temperature control : Maintaining 0–5°C during sensitive steps (e.g., coupling reactions) to minimize side products.
  • Catalyst selection : Palladium-based catalysts (e.g., Pd/C) for hydrogen-deuterium exchange in aromatic systems .
  • Purification : Column chromatography with silica gel (hexane/EtOAc gradients) or recrystallization from deuterated solvents (e.g., CDCl₃) to isolate high-purity (>98%) products .

Basic: Which analytical techniques are critical for characterizing deuterium incorporation and structural integrity in this compound?

Answer:
Key methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Absence of proton signals in deuterated positions confirms deuteration efficiency. Residual solvent peaks (e.g., CDCl₃ at δ 7.26) serve as internal references .
    • ²H NMR : Quantifies deuterium content and identifies isotopic distribution patterns .
  • Mass Spectrometry (HRMS) : High-resolution ESI-MS detects molecular ion clusters (e.g., [M+D]⁺) to verify deuteration levels and isotopic purity .
  • IR Spectroscopy : C-D stretching vibrations (~2100–2200 cm⁻¹) confirm deuterium presence, while aromatic C=C stretches (~1450–1600 cm⁻¹) validate ring integrity .

Advanced: How do deuterium substitutions influence the metabolic stability and pharmacokinetic (PK) properties of trimethoxyphenylpyridine derivatives?

Answer:
Deuterium incorporation at metabolically vulnerable sites (e.g., methyl or methoxy groups) can reduce first-pass metabolism via the isotope effect, slowing C-D bond cleavage compared to C-H. For example:

  • In vitro assays : Microsomal stability studies (using liver microsomes) show increased t₁/₂ for deuterated analogs due to delayed oxidative demethylation .
  • PK profiling : Radiolabeled (³H or ¹⁴C) analogs of this compound in rodent models reveal enhanced bioavailability (AUC increases by 20–40%) and reduced clearance rates .
  • LC-MS/MS : Quantifies deuterium retention in plasma metabolites, with deuterated methoxy groups showing >90% isotopic fidelity after 24 hours .

Advanced: What experimental precautions prevent deuterium loss during purification of this compound?

Answer:
Deuterium loss often occurs during acidic/basic workup or high-temperature steps. Mitigation strategies include:

  • Mild conditions : Avoid strong acids (e.g., HCl) during quenching; use buffered solutions (pH 7–8) to minimize H/D exchange .
  • Low-temperature distillation : For solvent removal, use rotary evaporation at ≤30°C under reduced pressure (<10 mmHg) .
  • Inert atmosphere : Conduct reactions and storage under argon/nitrogen to prevent moisture-induced deuterium exchange .
  • Deuterated solvents : Use CD₃CN or DMSO-d₆ for recrystallization to maintain isotopic integrity .

Advanced: How can computational modeling guide the design of deuterated analogs for targeted biological activity?

Answer:

  • Molecular docking : Predict binding affinities of deuterated analogs to target proteins (e.g., kinases or receptors). For example, trimethoxyphenylpyridine-d4 shows enhanced hydrophobic interactions in CYP3A4 active sites due to deuterium’s mass effect .
  • DFT calculations : Evaluate isotopic effects on bond dissociation energies (BDEs). C-D bonds in methoxy groups exhibit ~1–2 kcal/mol higher BDEs than C-H, delaying metabolic degradation .
  • MD simulations : Track deuterium retention in simulated physiological environments (e.g., lipid bilayers) to optimize deuteration sites .

Basic: What storage conditions ensure long-term stability of deuterated aromatic compounds like this compound?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation and thermal H/D exchange .
  • Humidity control : Use desiccants (e.g., silica gel) in sealed containers to minimize moisture ingress .
  • Solvent choice : For liquid samples, use deuterated solvents (e.g., DMSO-d₆) to maintain isotopic purity; avoid protic solvents like MeOH .

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